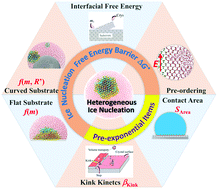Control of ice nucleation: freezing and antifreeze strategies
Chemical Society Reviews Pub Date: 2018-08-23 DOI: 10.1039/C8CS00626A
Abstract
Water freezing remains a perennial topic of great relevance to many important aspects of our lives; from the climate to human society and from economics to medicine, frozen water profoundly influences our living environment and life activities. There have been numerous publications on water freezing; however, confusion regarding the process of freezing remains. In this review, we mainly focused on the nucleation aspects of water freezing; in particular, we focused on the effect of the surface morphology and nanostructure of foreign bodies. This review covers the recent progress in ice nucleation and anti-freezing strategies within the framework of nucleation principles. In this regard, we first summarize the crystal nucleation theories. Due to high interfacial energy, ice crystallization is primarily controlled by heterogeneous nucleation events, because the homogeneous nucleation barrier of ice is extremely high. In addition to the interfacial energy, the interfacial morphology or nanostructure of foreign bodies plays a diverse role under different supercooling regimes due to the Gibbs–Thomson effect. This effect gives rise to the inverse homogeneous-like nucleation phenomenon, in which foreign bodies have little influence on the nucleation barrier. This ensures the accurate measurement of the nucleation barrier, critical size, and water–ice interfacial energy, in agreement with the latest studies based on a microemulsions approach, metadynamics, the mW model, etc. As a consequence, anti-freezing strategies can be implemented by reducing the nucleation rate through restriction of the contact area of the water/substrate interface, by increasing the heterogeneous nucleation barrier through modification of the interfacial properties of foreign particles, including the interfacial structure and the interaction between the water and foreign particles and by kink kinetics. Within this context, the anti-freezing mechanism of superhydrophobic substrates was reviewed. Therefore, it follows that by significantly reducing the contact area between the water and substrate, superhydrophobic materials can effectively reduce the heterogeneous nucleation rate. We hope that this review will provide a unified picture and guidance for future work on water freezing.


Recommended Literature
- [1] Encapsulation of an f-block metal atom/ion to enhance the stability of C20 with the Ih symmetry
- [2] One-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridineligands: redox and photophysical properties of their ruthenium(ii) complexes
- [3] Determination of localised corrosion mechanisms using a scanning vibrating reference electrode technique
- [4] Electrostatically tuned rate of peptideself-assembly resolved by multiple particle tracking†‡
- [5] Contents
- [6] Coupling piezoelectric and piezoresistive effects in flexible pressure sensors for human motion detection from zero to high frequency†
- [7] Associating Co single atoms with RuO2 nanoparticles anchor on nitrogen-doped ultrathin porous carbon nanosheets as effective bifunctional oxygen electrocatalysts for rechargeable Zn–air batteries†
- [8] The detection and estimation of minute quantities of sulphuretted hydrogen in coal-gas
- [9] Simplified analytical methodology for glucosinolate hydrolysis products: a miniaturized extraction technique and multivariate optimization†
- [10] Dinaphtho[2′,3′:5,6][1,4]dithiino[2,3-b:2,3-e]pyridine, its 16-butyl derivative and dinaphtho[2′,3′:5,6][1,4]dioxo[2,3-b:2,3-e]pyridine: novel heterocycles as electron donor compounds










